molecular formula C23H21N5O2 B2697041 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-93-1

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2697041
CAS RN: 887456-93-1
M. Wt: 399.454
InChI Key: GFMVGPUAGQMNFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups and rings, including a quinoline ring, a pyrazole ring, and a pyrimidinone ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .

Scientific Research Applications

Antimicrobial Activities

The synthesized compound has demonstrated promising antimicrobial properties. Specifically, the derivatives 1-[3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl]-4-[4-chlorophenyl]-thiosemicarbazide exhibited potent activity against S. typhi , E. coli , and B. subtilis . Additionally, 1-[3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl]-4-[4-nitrophenyl]-thiosemicarbazide showed efficacy against E. coli , B. subtilis , P. aeruginosa , S. typhi , and S. flexneri .

Potential Antitubercular Activity

The same compounds also exhibited antitubercular activity at a minimum concentration of 3 μg/mL. This finding suggests their potential for further optimization and development as new antitubercular agents .

Pesticidal and Fungicidal Properties

While not directly studied for this compound, related derivatives with similar structural features have been used as pesticides, acaricides, and fungicides. The presence of the 2-methylphenyl group and the quinazoline ring may contribute to these properties .

Drug Discovery and Medicinal Chemistry

Compounds containing quinazoline moieties have been explored in drug discovery. Researchers have investigated their potential as antitumor agents, kinase inhibitors, and anti-inflammatory drugs. Although specific studies on this compound are limited, its structural features align with those of other bioactive molecules .

Scaffold for Improving Antimicrobial Activity

The synthesized quinazoline compounds could serve as novel scaffolds for enhancing antimicrobial activity. Researchers may explore modifications to optimize their efficacy against various pathogens .

Future Research and Development

Given the compound’s intriguing properties, further investigations are warranted. Researchers can explore its interactions with specific biological targets, evaluate its pharmacokinetics, and assess its safety profile. Additionally, computational studies can predict its binding affinity to relevant enzymes or receptors .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this compound and its potential biological activity, it could be a subject of future research in medicinal chemistry . Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-7-2-4-10-19(16)28-22-18(13-25-28)23(30)26(15-24-22)14-21(29)27-12-6-9-17-8-3-5-11-20(17)27/h2-5,7-8,10-11,13,15H,6,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMVGPUAGQMNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

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